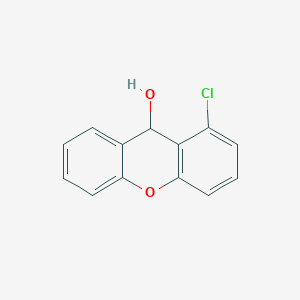
1-Chloro-xanthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-xanthen-9-ol is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens. The compound this compound features a chlorine atom substituted at the first position of the xanthone core, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-xanthen-9-ol can be synthesized through several methods. One common approach involves the chlorination of xanthen-9-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, ensuring the complete substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-xanthen-9-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form xanthone derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of xanthen-9-ol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution: Formation of various substituted xanthones depending on the nucleophile used.
Oxidation: Production of xanthone derivatives with different oxidation states.
Reduction: Formation of reduced xanthone derivatives.
Applications De Recherche Scientifique
1-Chloro-xanthen-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-xanthen-9-ol involves its interaction with various molecular targets. The chlorine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Chloro-xanthen-9-ol can be compared with other xanthone derivatives:
Xanthen-9-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
1-Methyl-xanthen-9-ol: Features a methyl group instead of a chlorine atom, leading to variations in reactivity and applications.
1-Bromo-xanthen-9-ol: Similar to this compound but with a bromine atom, which can affect its chemical behavior and biological activity.
Propriétés
Numéro CAS |
15674-68-7 |
|---|---|
Formule moléculaire |
C13H9ClO2 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
1-chloro-9H-xanthen-9-ol |
InChI |
InChI=1S/C13H9ClO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,13,15H |
Clé InChI |
MAIZJBJLVGDRMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C(O2)C=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


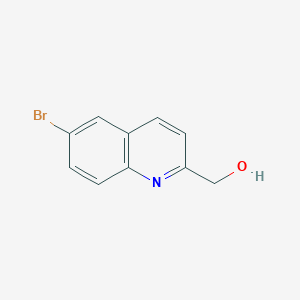
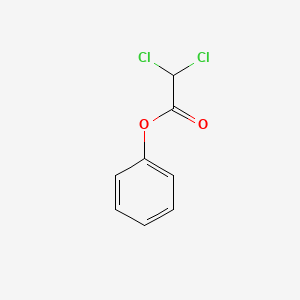
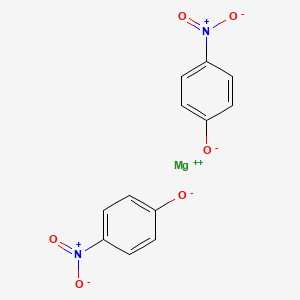

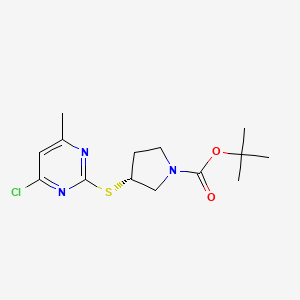
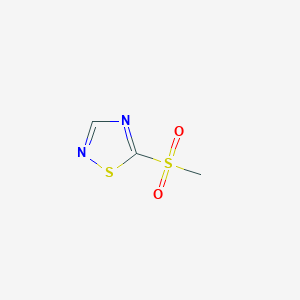

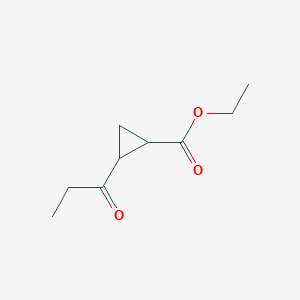
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
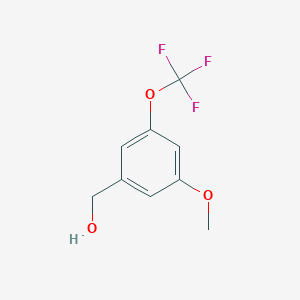
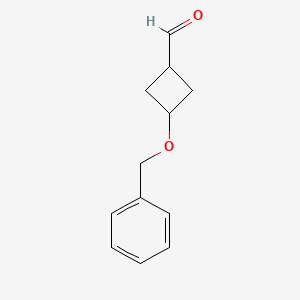

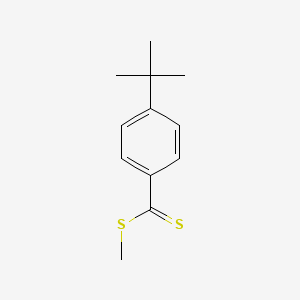
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
